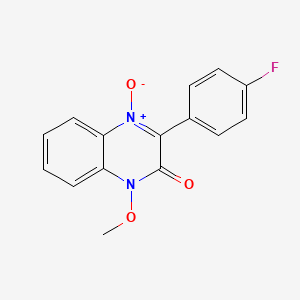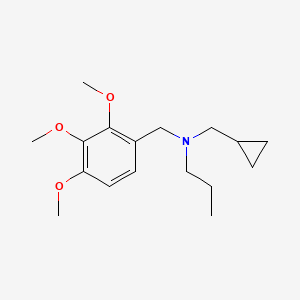
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide, also known as 4-Phenyl-3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone, is a quinoxaline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits unique properties that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the activity of monoamine oxidase A, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments include its well-established synthesis method, its unique pharmacological properties, and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects.
Orientations Futures
There are several future directions for the research of 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in animal models and clinical trials. Additionally, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the reaction of 4-fluoroaniline with 2-chloro-3-methoxyquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using hydrogen peroxide to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the procedure is well-established.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antidepressant effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to have antidepressant effects in animal models.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c1-21-18-13-5-3-2-4-12(13)17(20)14(15(18)19)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHWHOMKAYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)


![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)